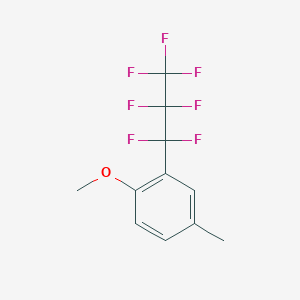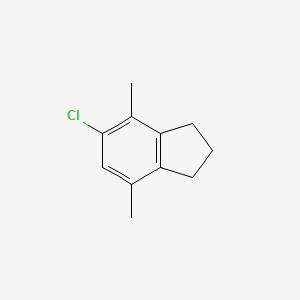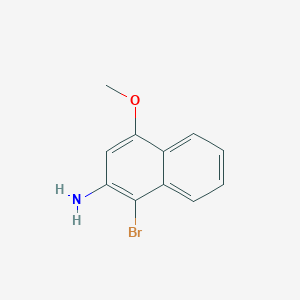
1-Bromo-4-methoxynaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-methoxynaphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the first position, a methoxy group at the fourth position, and an amine group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxynaphthalen-2-amine can be synthesized through a multi-step process involving several key reactions:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Amination: The amine group can be introduced through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or cyanide (CN-) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in aqueous or alcoholic medium.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or cyanated naphthalene derivatives.
Scientific Research Applications
1-Bromo-4-methoxynaphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the naphthalene ring influence its reactivity and binding affinity to various biological molecules. The amine group can form hydrogen bonds and participate in nucleophilic reactions, contributing to its biological activity.
Comparison with Similar Compounds
1-Bromo-4-methoxynaphthalene: Lacks the amine group, making it less reactive in certain biological contexts.
4-Methoxy-1-naphthylamine:
1-Bromo-2-naphthylamine: Lacks the methoxy group, altering its chemical properties and biological activity.
Uniqueness: 1-Bromo-4-methoxynaphthalen-2-amine is unique due to the presence of all three functional groups (bromine, methoxy, and amine) on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
90072-98-3 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-bromo-4-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-6-9(13)11(12)8-5-3-2-4-7(8)10/h2-6H,13H2,1H3 |
InChI Key |
FKMSZFGHJPKEEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
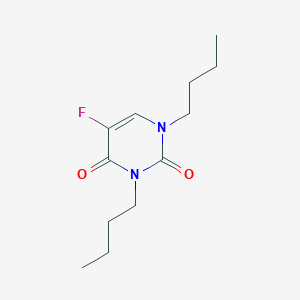
![{[(3-Bromo-2-methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14387487.png)
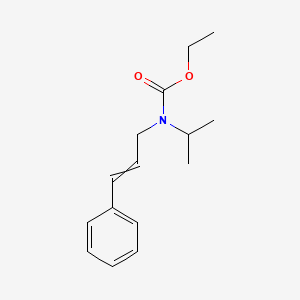
![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
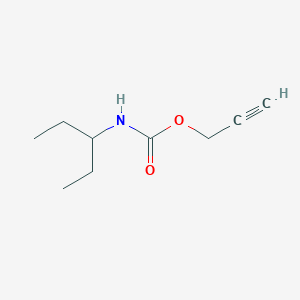
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
